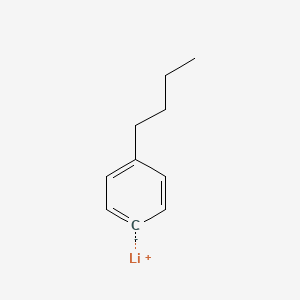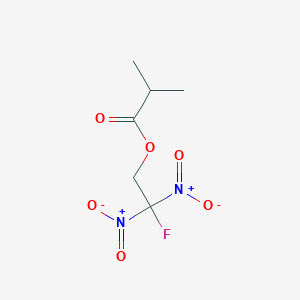
2-Fluoro-2,2-dinitroethyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-methyl-, 2-fluoro-2,2-dinitroethyl ester is a chemical compound with the molecular formula C6H9FN2O6 This compound is known for its unique structure, which includes a propanoic acid backbone with a 2-methyl group, a 2-fluoro group, and a 2,2-dinitroethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-, 2-fluoro-2,2-dinitroethyl ester typically involves esterification reactions. One common method involves the reaction of 2-fluoro-2,2-dinitroethanol with 2-methylpropanoic acid in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-methyl-, 2-fluoro-2,2-dinitroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives and reduced esters.
Substitution: Various substituted esters and alcohols.
Applications De Recherche Scientifique
Propanoic acid, 2-methyl-, 2-fluoro-2,2-dinitroethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-methyl-, 2-fluoro-2,2-dinitroethyl ester involves its interaction with molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing the active 2-fluoro-2,2-dinitroethanol, which can interact with various enzymes and proteins. The nitro groups may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-methyl-, ethyl ester: Similar ester structure but lacks the fluoro and dinitro groups.
Propanoic acid, 2-methyl-, 2-phenylethyl ester: Contains a phenylethyl group instead of the fluoro and dinitro groups.
Propanoic acid, 2-methyl-, heptyl ester: Features a longer alkyl chain without the fluoro and dinitro groups.
Uniqueness
Propanoic acid, 2-methyl-, 2-fluoro-2,2-dinitroethyl ester is unique due to the presence of both fluoro and dinitro groups, which impart distinct chemical properties and reactivity. These functional groups make it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
102407-96-5 |
|---|---|
Formule moléculaire |
C6H9FN2O6 |
Poids moléculaire |
224.14 g/mol |
Nom IUPAC |
(2-fluoro-2,2-dinitroethyl) 2-methylpropanoate |
InChI |
InChI=1S/C6H9FN2O6/c1-4(2)5(10)15-3-6(7,8(11)12)9(13)14/h4H,3H2,1-2H3 |
Clé InChI |
IPYXLIOKEQVIHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-4-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081403.png)
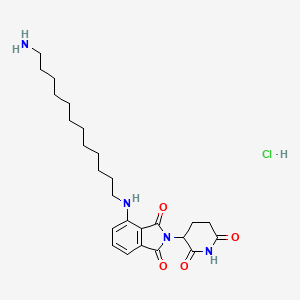
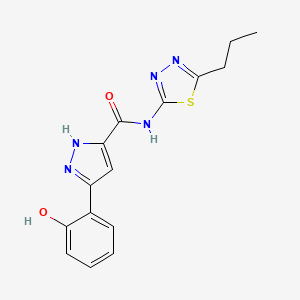
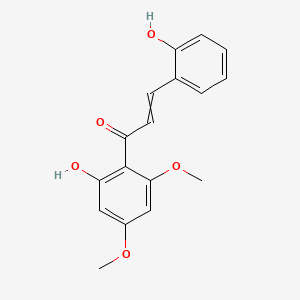
![3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster](/img/structure/B14081428.png)
![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)

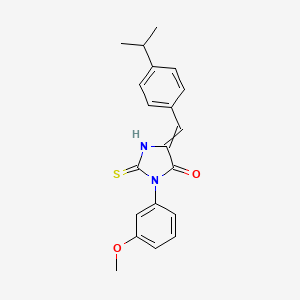
![[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B14081455.png)
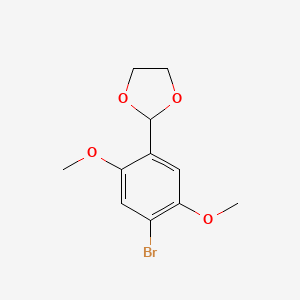
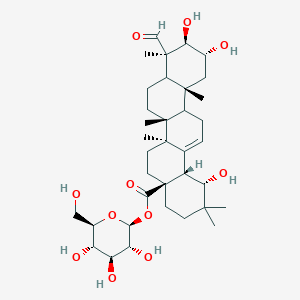
![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
